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Compound of Interest

Compound Name: (S)-WAY 100135 dihydrochloride

Cat. No.: B1258653 Get Quote

An In-Depth Technical Guide to (S)-WAY 100135
Dihydrochloride
Introduction
(S)-WAY 100135 dihydrochloride is a potent and selective antagonist of the serotonin 1A (5-

HT1A) receptor. It is a member of the phenylpiperazine class of compounds and is widely

utilized in neuroscience research as a tool to investigate the physiological and behavioral roles

of the 5-HT1A receptor. This receptor is implicated in a variety of neurological processes,

including anxiety, mood regulation, and cognition. (S)-WAY 100135 acts on both presynaptic

(somatodendritic) and postsynaptic 5-HT1A receptors, making it a valuable agent for dissecting

the complexities of the serotonergic system.[1] This document provides a comprehensive

overview of its chemical structure, properties, pharmacology, and key experimental

applications.

Chemical Structure and Properties
(S)-WAY 100135 dihydrochloride is the (S)-enantiomer of WAY 100135, supplied as a

dihydrochloride salt. Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of (S)-WAY 100135 Dihydrochloride
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Property Value

IUPAC Name

(S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-

piperazin-1-yl)-2-phenylpropanamide

dihydrochloride[2]

CAS Number 149007-54-5[1]

Molecular Formula C₂₄H₃₃N₃O₂·2HCl

Molecular Weight 468.47 g/mol [1]

Appearance White to off-white solid[3]

Purity ≥98%[1]

Solubility
Soluble to 5 mM in water (with gentle warming)

and to 100 mM in DMSO.

Storage
Desiccate at +4°C for short-term storage or

-20°C for long-term storage.[3]

Canonical SMILES

CC(C)

(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC

)C3=CC=CC=C3.Cl.Cl

Pharmacological Profile
(S)-WAY 100135 is characterized by its high affinity and selectivity for the 5-HT1A receptor,

where it acts as a silent antagonist. This means it binds to the receptor without initiating a

biological response, thereby blocking the effects of endogenous serotonin and other 5-HT1A

agonists.

Binding Affinity and Selectivity
The compound's primary pharmacological action is the potent and selective antagonism of the

5-HT1A receptor.[1] However, some studies indicate it may also possess partial agonist activity

at 5-HT1D and, to a lesser extent, 5-HT1B receptors.[3][4][5] One study also suggests it may

act as a partial agonist at somatodendritic 5-HT1A autoreceptors, as it can induce a transient

decrease in hippocampal 5-HT levels when administered alone.[6] Its selectivity is high over

other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors.[1]
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Table 2: Pharmacological Data for (S)-WAY 100135

Parameter Receptor Species/Tissue Value

IC₅₀ 5-HT1A
15 nM[1], 33.9 nM[7],

34 nM[8]

IC₅₀
5-HT1B, 5-HT1C, 5-

HT2, α₁, α₂, D₂
> 1000 nM[1]

pKi 5-HT1D 7.58[3][4][5]

pKi 5-HT1B 5.82[3][4][5]

pA₂ 5-HT1A Guinea-pig ileum 7.2[8]

Mechanism of Action and Signaling Pathway
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G-

proteins (Gi/Go).[9][10] Upon activation by an agonist, the Gi/Go protein inhibits the enzyme

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the

opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of

voltage-gated calcium channels.[10][11] The opening of GIRK channels causes

hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action

potential. As an antagonist, (S)-WAY 100135 binds to the 5-HT1A receptor but does not trigger

this cascade, instead preventing agonists from binding and initiating these downstream effects.
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Caption: 5-HT1A receptor antagonism by (S)-WAY 100135.

Key Experimental Protocols
(S)-WAY 100135 is a critical tool in behavioral and neurochemical studies. Below are detailed

methodologies for two common experimental paradigms where this compound is employed.

Anxiolytic Activity Assessment: The Elevated Plus Maze
(EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.

The test leverages the conflict between the animal's innate fear of open, elevated spaces and

its desire to explore a novel environment. Anxiolytic compounds typically increase the

proportion of time spent and entries made into the open arms.
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Methodology:

Apparatus: The maze is shaped like a plus sign and elevated above the floor (e.g., 80 cm). It

consists of two open arms (e.g., 25 x 5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm) of

the same size, arranged opposite each other.[12][13]

Animal Handling and Habituation: Mice should be handled by the experimenter for several

days prior to testing to reduce stress. On the testing day, animals are brought to the testing

room and allowed to habituate for at least 30-60 minutes.[14][15]

Drug Administration: (S)-WAY 100135 is dissolved in a suitable vehicle (e.g., saline). A

typical anxiolytic dose in mice is 10 mg/kg, administered via subcutaneous (s.c.) or

intraperitoneal (i.p.) injection 15-30 minutes before the test.

Test Procedure:

The maze is cleaned with a 10% isopropyl alcohol solution between trials to eliminate

olfactory cues.[16]

A mouse is placed in the central square of the maze, facing one of the closed arms.[13]

[14]

The animal is allowed to freely explore the maze for a 5-10 minute period.[13][15]

Behavior is recorded by an overhead video camera and analyzed using tracking software

or by a trained observer.

Data Analysis: Key parameters measured include:

Time spent in the open arms and closed arms.

Number of entries into the open and closed arms.

Total distance traveled (as a measure of general locomotor activity).

Anxiolytic-like effects are indicated by a significant increase in the percentage of time

spent in the open arms (% Open Arm Time) and the percentage of entries into the open

arms (% Open Arm Entries).
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Caption: Workflow for the Elevated Plus Maze (EPM) experiment.

Neurotransmitter Release: In Vivo Microdialysis
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In vivo microdialysis is a technique used to measure the concentration of extracellular

substances, such as neurotransmitters and their metabolites, in specific brain regions of freely

moving animals. It is used to demonstrate the antagonist properties of (S)-WAY 100135 by

showing its ability to block the effects of 5-HT1A agonists on serotonin release.

Methodology:

Surgical Preparation:

Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a

specific brain region like the ventral hippocampus or dorsal raphe nucleus.[17]

Animals are allowed to recover from surgery for several days.

Microdialysis Procedure:

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow

rate (e.g., 1-2 µL/min).[18] A serotonin reuptake inhibitor is often included in the aCSF to

obtain detectable basal levels of 5-HT.[17]

After a stabilization period to establish a baseline, dialysate samples are collected at

regular intervals (e.g., every 20 minutes).

Drug Administration:

To demonstrate antagonism, an animal is pre-treated with (S)-WAY 100135 (e.g., 1-10

mg/kg, s.c.).[19][20]

Subsequently, a 5-HT1A agonist like 8-OH-DPAT (which normally suppresses 5-HT

release) is administered.[19][20]

Control groups receive vehicle followed by the agonist.

Sample Analysis:
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The concentration of serotonin in the collected dialysate samples is quantified using High-

Performance Liquid Chromatography (HPLC) with electrochemical detection.

Data Analysis:

Serotonin levels are typically expressed as a percentage of the average baseline

concentration.

A successful antagonism is demonstrated if pre-treatment with (S)-WAY 100135

completely blocks the 8-OH-DPAT-induced decrease in hippocampal 5-HT release.[19][20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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